N-cyclobutyl-3-ethynylbenzamide
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Overview
Description
N-cyclobutyl-3-ethynylbenzamide is an organic compound characterized by the presence of a cyclobutyl group attached to a benzamide structure with an ethynyl substituent at the 3-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-3-ethynylbenzamide typically involves the coupling of a cyclobutylamine with 3-ethynylbenzoic acid or its derivatives. One common method is the use of a condensation reaction where cyclobutylamine reacts with 3-ethynylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-3-ethynylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as organolithium or Grignard reagents under anhydrous conditions.
Major Products:
Oxidation: Formation of 3-ethynylbenzaldehyde or 3-ethynylbenzoic acid.
Reduction: Formation of N-cyclobutyl-3-ethynylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclobutyl-3-ethynylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-ethynylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclobutyl group may enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
- N-cyclobutylbenzamide
- N-phenyl-3-ethynylbenzamide
- N-cyclopropyl-3-ethynylbenzamide
Comparison: N-cyclobutyl-3-ethynylbenzamide is unique due to the presence of both the cyclobutyl and ethynyl groups, which confer distinct chemical and biological properties. Compared to N-cyclobutylbenzamide, the ethynyl group in this compound provides additional reactivity and potential for covalent interactions. Compared to N-phenyl-3-ethynylbenzamide, the cyclobutyl group offers a different steric and electronic environment, potentially leading to different biological activities.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-cyclobutyl-3-ethynylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-10-5-3-6-11(9-10)13(15)14-12-7-4-8-12/h1,3,5-6,9,12H,4,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLRJNHYCPQWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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